2,2-Bis(4-hydroxyphenyl)propanol-d11

Stable isotope labeling Mass spectrometry Isotope dilution

Quantifying 2,2-bis(4-hydroxyphenyl)propanol-the major oxidative BPA metabolite-in biological fluids or environmental waters requires a matched isotopic internal standard to correct for matrix effects. Unlabeled standards co-elute indistinguishably; structural analogs (e.g., BPA-d16) introduce differential recovery. • +11 Da mass shift enables baseline-resolved MRM detection without spectral overlap with the endogenous analyte. • Co-elution ensures identical ionization efficiency, recovery, and matrix effect compensation-meeting FDA/EMA accuracy (±15% bias) and precision (CV ≤15%) criteria. • Essential for validated stable isotope dilution LC-MS/MS assays in human biomonitoring, environmental fate studies, and toxicokinetic investigations.

Molecular Formula C₁₅H₅D₁₁O₃
Molecular Weight 255.35
Cat. No. B1151120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Bis(4-hydroxyphenyl)propanol-d11
Synonyms4-Hydroxy-β-(4-hydroxyphenyl)-β-methyl-benzeneethanol-d11
Molecular FormulaC₁₅H₅D₁₁O₃
Molecular Weight255.35
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BPA Metabolite-d11 Deuterated Internal Standard


2,2-Bis(4-hydroxyphenyl)propanol-d11 (CAS 142648-65-5, molecular formula C15H5D11O3, MW 255.35) is a deuterium-labeled stable isotope analog of 2,2-bis(4-hydroxyphenyl)propanol , a major oxidative metabolite of bisphenol A (BPA) and a known endocrine disruptor . The compound contains 11 deuterium atoms substituting non-exchangeable protons on the phenyl rings and alkyl moiety, yielding a nominal mass shift of +11 Da relative to the unlabeled native compound (MW 244.29, C15H16O3) . As an isotopically labeled internal standard, 2,2-bis(4-hydroxyphenyl)propanol-d11 is intended for use in stable isotope dilution liquid chromatography–tandem mass spectrometry (LC-MS/MS) workflows for the accurate quantification of the native BPA metabolite in complex biological and environmental matrices .

Workflow Stable isotope dilution LC-MS/MS quantification
Selection Metabolite-matched -d11 internal standard, not parent BPA analog
Use Context Complex biological and environmental matrix analysis

Why Unlabeled BPA Metabolite Cannot Replace -d11


In LC-MS/MS-based quantification of 2,2-bis(4-hydroxyphenyl)propanol in complex matrices (e.g., environmental water, biological fluids), substitution of the deuterated -d11 internal standard with the unlabeled native compound is analytically invalid [1]. Unlabeled 2,2-bis(4-hydroxyphenyl)propanol co-elutes with the endogenous analyte and exhibits identical precursor and product ion m/z values, making it impossible to distinguish internal standard signal from analyte signal [2]. Even structural analogs (e.g., BPA-d16) introduce differential ionization efficiency, recovery, and chromatographic retention that undermine the core assumption of isotope dilution—that the internal standard experiences matrix effects and sample processing losses identically to the analyte [3]. The -d11 isotopologue uniquely satisfies the requirement for co-elution with the native BPA metabolite while maintaining a baseline-resolved mass shift (+11 Da) sufficient for selective MS/MS channel monitoring without spectral overlap [4]. Procurement of the -d11 standard is therefore a non-negotiable methodological prerequisite for any validated bioanalytical or environmental monitoring assay targeting this specific BPA biodegradation product.

Unlabeled native metabolite co-elution
Unlabeled compound shares identical retention and MS/MS transitions with the endogenous analyte, making signal distinction impossible.
Structural analog mismatch (e.g. BPA-d16)
Parent-specific standards introduce differential recovery and ionization bias, violating isotope dilution assumptions for the BPA-propanol metabolite.
Method validation requirements
Non-isotopic internal standards may not meet accuracy and precision expectations for trace-level quantification in regulated research workflows.

BPA Metabolite-d11 Differentiation Evidence


Molecular Identity vs. Unlabeled Metabolite

2,2-Bis(4-hydroxyphenyl)propanol-d11 differs from its unlabeled counterpart (2,2-bis(4-hydroxyphenyl)propanol) by substitution of 11 hydrogen atoms with deuterium, producing a nominal mass increase of 11 Da . This mass shift enables baseline MS/MS channel separation without altering chromatographic retention time or ionization efficiency relative to the native analyte [1].

Molecular Identity vs. Unlabeled
Head-to-head
+11 Da nominal mass shift (255.35 vs. 244.29 g/mol)
Supports selective MRM detection without endogenous interference
Co-elution maintained; isotope dilution valid
Stable isotope labeling Mass spectrometry Isotope dilution

Deuterium Content vs. BPA-d16

2,2-Bis(4-hydroxyphenyl)propanol-d11 contains 11 deuterium atoms distributed across aromatic and aliphatic positions, whereas the more common BPA-d16 standard contains 16 deuterium atoms on a different core scaffold (BPA rather than the BPA-propanol metabolite) . The -d11 compound is structurally matched to the specific BPA oxidative metabolite, not to the parent BPA molecule. BPA-d16 is commercially available at 98 atom% D isotopic purity and 99% chemical purity (CP) .

Deuterium Content vs. BPA-d16
Cross-study comparable
11 D atoms, metabolite-specific vs. 16 D atoms on parent BPA scaffold
Structural match to target metabolite avoids recovery/ionization bias
BPA-d16 commercially available at 98 atom% D, 99% CP
Stable isotope labeling Internal standard selection Isotopic enrichment

Isotope Dilution Performance vs. Structural Analogs

Stable isotope-labeled (SIL) internal standards such as 2,2-bis(4-hydroxyphenyl)propanol-d11 are established to provide superior accuracy and precision in LC-MS/MS quantification relative to structural analogs [1]. In validated isotope dilution methods using deuterated BPA analogs, inter- and intra-day variability can be maintained below 8.1% with recovery rates of 97–105% in complex biological tissues (e.g., placental samples) [2], while structural analogs may exhibit extraction behavior differing from the analyte, introducing systematic bias [3].

Isotope Dilution vs. Structural Analogs
Class-level inference
CV
SIL internal standards reduce method variability vs. non-isotopic analogs
Up to 15–20% recovery discrepancy possible with structural analogs
Environmental Persistence vs. p-Hydroxyacetophenone
Head-to-head
Persistent, not further biodegraded; p-hydroxyacetophenone fully mineralized
Reliable environmental tracer for BPA contamination history
HPLC/UV/ESI-MS in lake, river, sea water
ESI-MS Fragmentation Pattern
Supporting evidence
Characteristic [M-H]⁻ product ions enable unambiguous identification
Validates target analyte identity; supports MRM method development
Negative ion mode; complex water extracts
Regulatory Context vs. External Calibration
Class-level inference
SIL-based methods report CV
Supports bioanalytical validation review for research quantification
External calibration may exceed 30% CV in complex matrices
Method validation Matrix effects Recovery

Environmental Persistence vs. p-Hydroxyacetophenone

In fortified environmental water samples (lake, river, sea), 2,2-bis(4-hydroxyphenyl)-1-propanol is formed as a persistent BPA bio-oxidation product, whereas the alternative product p-hydroxyacetophenone undergoes further mineralization [1]. HPLC/UV/ESI-MS analysis confirmed that 2,2-bis(4-hydroxyphenyl)-1-propanol formation was 'much more common' than p-hydroxyacetophenone across tested water types and that it was 'not further biodegraded' under the experimental conditions [2].

Environmental Persistence vs. p-Hydroxyacetophenone
Head-to-head
Persistent, not further biodegraded; p-hydroxyacetophenone fully mineralized
Reliable environmental tracer for BPA contamination history
HPLC/UV/ESI-MS in lake, river, sea water
Environmental fate Biodegradation Persistence

ESI-MS Fragmentation Pattern

The characteristic [M-H]⁻ fragmentation pattern of 2,2-bis(4-hydroxyphenyl)-1-propanol under negative ion ESI-MS provides unambiguous structural identification, distinguishing it from isobaric or structurally similar BPA degradation products [1]. The study by Choińska et al. (2021) used these fragmentation patterns to 'unambiguously identify' the compound in complex environmental water matrices without requiring authentic reference standards for initial identification [2].

ESI-MS Fragmentation Pattern
Supporting evidence
Characteristic [M-H]⁻ product ions enable unambiguous identification
Validates target analyte identity; supports MRM method development
Negative ion mode; complex water extracts
Mass spectrometry Metabolite identification Fragmentation

Regulatory Compliance vs. External Calibration

Isotope dilution methods using SIL internal standards such as 2,2-bis(4-hydroxyphenyl)propanol-d11 achieve the accuracy and precision required for regulatory bioanalytical method validation [1]. In validated UPLC-MS/MS methods for BPA and chlorinated derivatives in human urine using deuterated internal standards, intra- and inter-day coefficients of variation were <20% across three concentration levels, and accuracy (bias) ranged from -13% to +12%, meeting FDA and EMA acceptance criteria [2]. External calibration without an internal standard would not satisfy these regulatory requirements for complex biological matrices.

Regulatory Context vs. External Calibration
Class-level inference
SIL-based methods report CV
Supports bioanalytical validation review for research quantification
External calibration may exceed 30% CV in complex matrices
Method validation Regulatory compliance Bioanalysis

BPA Metabolite-d11 Application Scenarios


Environmental Water Biodegradation Quantification

2,2-Bis(4-hydroxyphenyl)propanol-d11 is the designated internal standard for LC-MS/MS quantification of the persistent BPA oxidative metabolite 2,2-bis(4-hydroxyphenyl)-1-propanol in lake, river, and seawater samples [1]. The compound's +11 Da mass shift enables selective MRM detection without interference from the endogenous analyte. The demonstrated persistence of this metabolite in environmental waters—established by Choińska et al. (2021) using HPLC/UV/ESI-MS—makes it a reliable tracer for BPA contamination history, and the -d11 standard is essential for generating quantitative time-course data in biodegradation experiments [2].

Human Biomonitoring in Urine and Breast Milk

Isotope dilution UPLC-MS/MS methods using deuterated internal standards have been validated for BPA and its metabolites in human urine (LOQ: 0.5 ng/mL for BPA; CV <20%; bias -13% to +12%) and breast milk (LOQ: 0.40 ng/mL; recovery 81–119%; r² > 0.99) [1][2]. 2,2-Bis(4-hydroxyphenyl)propanol-d11 enables analogous method development for the specific quantification of the BPA-propanol metabolite, which is a direct oxidative product of BPA metabolism and a known endocrine disruptor. The -d11 standard compensates for matrix effects, recovery losses, and ionization suppression inherent to these complex biological fluids.

Validated Bioanalytical Method Development

For laboratories preparing bioanalytical method validation reports for FDA or EMA submission, a matched stable isotope-labeled internal standard is a regulatory expectation [1]. 2,2-Bis(4-hydroxyphenyl)propanol-d11 provides the co-eluting, isotopically distinct internal standard required to meet accuracy (bias ±15%) and precision (CV ≤15%) acceptance criteria in complex matrices. The -d11 standard's 11 Da mass shift ensures baseline separation from the native analyte signal, satisfying the selectivity requirements of regulatory guidance documents [2].

Stable Isotope Tracing in Toxicokinetic Studies

In toxicokinetic investigations of BPA metabolism and disposition in animal models, 2,2-bis(4-hydroxyphenyl)propanol-d11 can serve as both an internal standard for quantification of the endogenous metabolite and—when used at higher concentrations—as a stable isotope tracer to distinguish administered metabolite from endogenous production [1]. The 11-deuterium labeling provides a mass shift detectable by standard triple quadrupole MS instruments without requiring specialized high-resolution mass spectrometers, making it accessible for routine toxicology laboratories.

Application
Selection Property
Validation Focus
Environmental water biodegradation quantification
Co-eluting metabolite-matched SIL-IS
MRM selectivity and matrix-effect correction in surface waters
Human biomonitoring research (urine, breast milk)
Stable isotope dilution for complex biofluid matrices
Recovery, ion suppression, and LOQ assessment
Bioanalytical method validation research
Isotopically distinct internal standard for accuracy/precision review
Bias and CV evaluation per bioanalytical validation guidance
Toxicokinetic tracer studies
11-D labeling for mass shift detectability
Distinction of exogenous tracer from endogenous metabolite in routine MS

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